Dasabuvir
Overview
Description
Dasabuvir, also known as BMS-790052 and VIEKIRA PAK, is a direct-acting antiviral medication used in combination with other drugs to treat chronic hepatitis C virus (HCV) infection. It is a non-structural protein 5A (NS5A) inhibitor, which interferes with the replication of the virus, and is used in combination with other medications to treat certain types of HCV infection. Dasabuvir is part of a new class of direct-acting antiviral agents, which have revolutionized the treatment of HCV infection.
Scientific research applications
Dasabuvir as a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor: Dasabuvir effectively inhibits recombinant NS5B polymerases derived from HCV genotype 1a and 1b clinical isolates. It has shown selective inhibition of HCV genotype 1 polymerases over human/mammalian polymerases. Additionally, dasabuvir maintains activity against replicons known to confer resistance to other polymerase inhibitors (Kati et al., 2014).
Discovery and Preclinical Development: The introduction of dasabuvir as a NS5B polymerase inhibitor represents a significant medical advance in HCV treatment. However, it has limitations like low genotypic coverage, necessitating further research (El Kassas et al., 2017).
Synthesis Development: Novel coupling reactions, including copper-catalyzed and palladium-catalyzed processes, were developed during the synthesis of Dasabuvir, improving the efficiency and reducing the mutagenic impurity burden of the manufacturing process (Barnes et al., 2019).
Bioavailability and Formulation Challenges: Due to its low aqueous solubility, dasabuvir initially exhibited poor oral bioavailability. Subsequent development of dasabuvir monosodium monohydrate enhanced its dissolution and oral absorption, enabling effective oral delivery in HCV treatment (Chen et al., 2022).
Clinical Pharmacokinetics: Dasabuvir has linear pharmacokinetics suitable for twice-daily dosing, with adjustments needed in cases of severe hepatic impairment. It is metabolized by CYP2C8 and CYP3A, and its pharmacokinetic properties are not significantly altered in patients with renal impairment or dialysis (King et al., 2017).
Metabolism and Disposition in Humans: The biotransformation of dasabuvir primarily involves hydroxylation and subsequent glucuronidation, with most of the drug and its metabolites eliminated in feces. It is majorly metabolized by CYP2C8, followed by CYP3A4 (Shen et al., 2016).
Dasabuvir as a Component of Hepatitis C Treatment Regimens: In combination with other oral direct-acting antivirals, dasabuvir results in high rates of sustained virologic response in HCV genotype 1 infection. It is well-tolerated and effective in various patient populations (Gentile et al., 2014).
Effect on Hepatic Impairment Patients: The pharmacokinetics of dasabuvir, in combination with other antivirals, are minimally affected in subjects with mild or moderate hepatic impairment. However, significant changes in dasabuvir exposures are observed in subjects with severe hepatic impairment (Khatri et al., 2015).
Resistance Profile and In Silico Modeling: Dasabuvir resistance-associated substitutions (RASs) were studied, and in silico modeling of the NS5B-dasabuvir complex provided insights into the resistance mechanisms. Dasabuvir RASs were found to be baseline polymorphisms in certain HCV genotypes (Akaberi et al., 2018).
Approval and Usage Guidelines: Dasabuvir's approval by regulatory agencies and its use as a component in combination therapy for HCV genotype 1 were summarized, highlighting its role in contemporary HCV treatment regimens (Liu, 2015).
Potential Drug-Drug Interactions: Physiologically based pharmacokinetic modeling was utilized to evaluate potential drug-drug interactions between dasabuvir and other medications, like clopidogrel, highlighting considerations for coadministration and patient management (Shebley et al., 2017).
Broad Antiviral Applications: Beyond HCV, dasabuvir also exhibited inhibitory effects against Human Norovirus and SARS-CoV-2 in human intestinal enteroids, suggesting its potential as a broad-spectrum antiviral agent (Hayashi et al., 2021).
properties
IUPAC Name |
N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRBXGKOEOGLOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025953 | |
Record name | Dasabuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Dasabuvir is a non-nucleoside inhibitor of the HCV RNA-dependent RNA polymerase encoded by the NS5B gene, which is essential for replication of the viral genome. Based on drug resistance mapping studies of HCV genotypes 1a and 1b, dasabuvir targets the palm domain of the NS5B polymerase, and is therefore referred to as a non-nucleoside NS5B-palm polymerase inhibitor. The EC50 values of dasabuvir against genotype 1a-H77 and 1b-Con1 strains in HCV replicon cell culture assays were 7.7 nM and 1.8 nM, respectively. By binding to NS5b outside of the active site of the enzyme, dasabuvir induces a conformational change thereby preventing further elongation of the nascent viral genome. A limitation of binding outside of the active site is that these binding sites are poorly preserved across the viral genotypes. This results in a limited potential for cross-genotypic activity and increased potential for development of resistance. Dasabuvir is therefore limited to treating genotypes 1a and 1b, and must be used in combination with other antiviral products. | |
Record name | Dasabuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dasabuvir | |
CAS RN |
1132935-63-7 | |
Record name | Dasabuvir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dasabuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dasabuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dasabuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DASABUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Citations
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